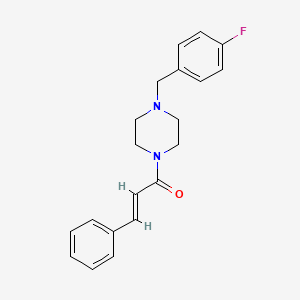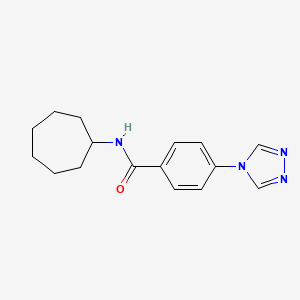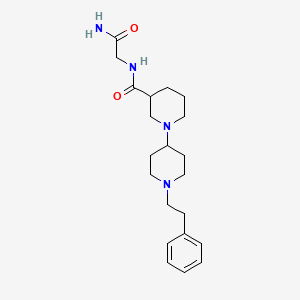
1-cinnamoyl-4-(4-fluorobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cinnamoyl-4-(4-fluorobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been studied for its potential use in treating various neurological and psychiatric disorders.
作用機序
The exact mechanism of action of 1-cinnamoyl-4-(4-fluorobenzyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist. It also inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-cinnamoyl-4-(4-fluorobenzyl)piperazine has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are all neurotransmitters that play a role in mood regulation. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This suggests that the compound may have neuroprotective effects.
実験室実験の利点と制限
One advantage of using 1-cinnamoyl-4-(4-fluorobenzyl)piperazine in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the central nervous system. However, its psychoactive properties may also pose a limitation as it can be difficult to distinguish between the effects of the compound and the effects of the experimental manipulation.
将来の方向性
There are several future directions for research on 1-cinnamoyl-4-(4-fluorobenzyl)piperazine. One direction is to investigate its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another direction is to study its effects on neuroplasticity and cognitive function, as it has been shown to increase the levels of BDNF in the brain. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Conclusion:
In conclusion, 1-cinnamoyl-4-(4-fluorobenzyl)piperazine is a chemical compound that has been studied for its potential use in treating various neurological and psychiatric disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to optimize its use in clinical settings.
合成法
The synthesis of 1-cinnamoyl-4-(4-fluorobenzyl)piperazine involves the condensation of cinnamoyl chloride and 4-(4-fluorobenzyl)piperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification by column chromatography.
科学的研究の応用
1-cinnamoyl-4-(4-fluorobenzyl)piperazine has been studied for its potential use in treating various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and it also exhibits antipsychotic properties. Additionally, it has been studied for its potential use in drug addiction treatment.
特性
IUPAC Name |
(E)-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c21-19-9-6-18(7-10-19)16-22-12-14-23(15-13-22)20(24)11-8-17-4-2-1-3-5-17/h1-11H,12-16H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOWQFHURZHVCE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5484578.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5484590.png)
![2-cyclohexyl-7-(2,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5484594.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5484599.png)
![rel-(1S,5s)-3,7-dimethyl-10-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane dihydrochloride](/img/structure/B5484611.png)
![3-({[1-(4-methoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5484616.png)

![N-[1-(1-L-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5484626.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B5484652.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide](/img/structure/B5484657.png)
![[1-(3,6-dimethylpyrazin-2-yl)-4-(2-phenylethyl)piperidin-4-yl]methanol](/img/structure/B5484659.png)

![N,2-dimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-3-furamide](/img/structure/B5484671.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5484675.png)